(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one
Description
Historical Development and Significance of Chiral Dioxolanone Scaffolds in Asymmetric Catalysis and Synthesis
The foundational work on chiral 1,3-dioxolan-4-ones began nearly four decades ago, pioneered by the seminal contributions of Seebach. mdpi.commdpi.com These scaffolds are readily synthesized from enantiomerically pure α-hydroxy acids, such as lactic acid or mandelic acid, by condensation with an aldehyde. mdpi.com This process establishes a new stereogenic center, typically with a high level of diastereomeric control, influenced by the original stereocenter of the α-hydroxy acid.
The significance of these chiral dioxolanone scaffolds in asymmetric synthesis is multifaceted. They function effectively as chiral auxiliaries, which are chemical entities temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary can be cleaved from the product. Chiral 1,3-dioxolan-4-ones have proven particularly useful in enolate chemistry. mdpi.com Upon deprotonation, the dioxolanone forms a chiral enolate. The inherent chirality of the scaffold, often enhanced by a bulky substituent at the C2 position, effectively shields one face of the enolate, directing incoming electrophiles to the opposite, less-hindered face with high selectivity. mdpi.com
This predictable stereodirection has allowed for the development of numerous asymmetric reactions, including alkylations, aldol (B89426) reactions, and Michael additions. mdpi.com Furthermore, these scaffolds can act as chiral acyl anion or ketene (B1206846) equivalents, expanding their synthetic utility. mdpi.comresearchgate.netnih.gov Through thermal fragmentation or hydrolysis followed by oxidative decarboxylation, the dioxolanone moiety can be removed to unveil a variety of chiral products, demonstrating their versatility in constructing molecules with new, well-defined stereogenic centers. mdpi.com
The Role of (2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one as a Prototypical Chiral Auxiliary and Reagent
Among the various chiral dioxolanones, this compound stands out as a prototypical and widely used example. nih.gov This specific compound is synthesized from (R)-lactic acid and pivaldehyde. researchgate.net Its structure features two key stereocenters and a bulky tert-butyl group at the C2 position, which is crucial for its effectiveness as a chiral auxiliary.
The primary role of this compound is to serve as a precursor for the preparation of enantiopure α-hydroxy-α-methyl carboxylic acids and their derivatives. researchgate.netenamine.net This is achieved through the highly diastereoselective reactions of its corresponding enolate. The large tert-butyl group effectively locks the conformation of the dioxolanone ring and provides a significant steric barrier, ensuring that electrophiles approach the enolate from the face opposite to this group. mdpi.com This results in the formation of new carbon-carbon bonds with a high degree of stereocontrol.
The versatility of this reagent is demonstrated in a range of asymmetric transformations:
Alkylation: The lithium enolate of the dioxolanone reacts with alkyl, allyl, and benzyl (B1604629) halides to produce α-alkylated products with excellent diastereoselectivity. researchgate.net
Hydroxyalkylation: Its reaction with aldehydes and ketones (aldol reactions) yields α-hydroxyalkylated products, again with high stereocontrol. researchgate.net
Michael Addition: It participates as a nucleophile in conjugate additions to electrophilic alkenes like nitroalkenes. researchgate.net
The value of this compound is highlighted by its application in the total synthesis of complex natural products and biologically active molecules, including Fronatalin, Feudomycinone C, and Eremantholid A. enamine.net Its stability, reliability, and the high levels of stereoselectivity it confers make it a benchmark chiral auxiliary in modern organic synthesis.
Compound Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2R,5R)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| CAS Number | 104194-02-7 |
| Physical State | Solid |
| Boiling Point | 80 °C at 20 mmHg |
Data sourced from PubChem and other chemical literature. nih.govresearchgate.net
Table 2: Applications in Asymmetric Synthesis
| Reaction Type | Substrate | Product Type |
|---|---|---|
| Alkylation | Alkyl Halides | α-Alkyl-α-hydroxy acids |
| Aldol Reaction | Aldehydes, Ketones | β-Hydroxy-α-methyl-α-hydroxy acids |
| Michael Addition | Nitroalkenes, Enones | γ-Nitro-α-methyl-α-hydroxy acids |
| Diels-Alder Reaction | Dienes (as dienophile precursor) | Cyclic α-hydroxy carboxylic acids |
Structure
3D Structure
Properties
IUPAC Name |
(2R,5R)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWYZEQNYWGOBF-IYSWYEEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H](O1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Applications of 2r,5r 2 Tert Butyl 5 Methyl 1,3 Dioxolan 4 One in Asymmetric Transformations
Utility as a Chiral Acyl Anion Equivalent
The compound serves as a valuable chiral acyl anion equivalent. enamine.net This functionality is primarily realized through the generation of a chiral enolate, which can then react with various electrophiles with high diastereoselectivity. enamine.net
Enolate Formation and Regioselective Alkylation Reactions
Deprotonation of (2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. mdpi.com While the stereochemistry at the C-5 position is lost during enolate formation, the bulky tert-butyl group at the C-2 position effectively shields one face of the enolate, directing electrophilic attack to the opposite face. mdpi.com This results in highly regioselective and diastereoselective alkylation reactions, yielding products with a newly formed quaternary center. mdpi.com
The general scheme for enolate formation and subsequent alkylation is as follows:
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1 | Enolate Formation | This compound + Strong Base (e.g., LDA) | Chiral Lithium Enolate |
| 2 | Alkylation | Chiral Lithium Enolate + Electrophile (e.g., Alkyl Halide) | α-Alkylated Dioxolanone |
This methodology allows for the stereocontrolled introduction of a variety of alkyl groups at the α-position.
Conjugate Addition Reactions to Unsaturated Systems
The chiral enolate derived from this compound undergoes highly diastereoselective conjugate addition reactions to a range of Michael acceptors. mdpi.com These reactions are crucial for the enantioselective formation of carbon-carbon bonds.
Ethyl Crotonate: The addition of the enolate to ethyl crotonate proceeds with high stereocontrol, leading to the formation of a Michael adduct with two new stereocenters. mdpi.com
Nitroalkenes: Conjugate addition to nitroalkenes is another important application, providing access to chiral γ-nitro carbonyl compounds. mdpi.com For instance, the reaction with 4-methoxy-β-nitrostyrene has been reported. mdpi.com
Butenolide: While specific examples with this compound are not detailed in the provided context, butenolides are known Michael acceptors, and their reactions with similar chiral enolates are well-established for the asymmetric synthesis of γ-butyrolactones.
Applications as a Chiral Ketene (B1206846) Equivalent
This compound can be converted into its 5-methylene derivative, (2R)-2-t-Butyl-5-methylene-1,3-dioxolan-4-one, which serves as a chiral ketene equivalent in various cycloaddition reactions. nih.gov
Diels-Alder Cycloadditions
The 5-methylene derivative of the title compound participates in Diels-Alder reactions with various dienes. enamine.netnih.gov These reactions provide a pathway to cyclic and bicyclic α-hydroxy carboxylic acids with high stereoselectivity. researchgate.net The chiral auxiliary directs the facial selectivity of the cycloaddition, leading to enantiomerically enriched products. nih.gov
[3+2] Cycloaddition Chemistry with Various Dipolarophiles
The exocyclic double bond of (2R)-2-t-Butyl-5-methylene-1,3-dioxolan-4-one also undergoes [3+2] cycloaddition reactions with a variety of 1,3-dipoles. nih.gov
Nitrile Oxides: It reacts efficiently with nitrile oxides, such as benzonitrile (B105546) oxide and acetonitrile (B52724) oxide, to form spiro-isoxazoline adducts. nih.gov The reaction proceeds by generating the nitrile oxide in situ from the corresponding hydroximoyl chloride and a base. nih.gov
Diazo Compounds: The compound also reacts with diazo compounds like diazomethane (B1218177) and diphenyldiazomethane to yield spiro-cyclopropane-fused dioxolanones. nih.gov
Stereoselective Carbonyl Additions
The lithium enolate of this compound reacts with aldehydes and ketones in a highly stereoselective manner. mdpi.com This aldol-type reaction creates a new stereogenic center at the β-position of the resulting α-hydroxy-β-alkyl carboxylic acid derivative. The facial selectivity is controlled by the chiral auxiliary, leading to high diastereoselectivity in the addition product. mdpi.com
| Reaction Type | Reactant/Substrate | Key Application/Product |
|---|---|---|
| Regioselective Alkylation | Alkyl Halides | α-Alkylated α-Hydroxy Carboxylic Acid Precursors |
| Conjugate Addition | Ethyl Crotonate, Nitroalkenes | Chiral γ-Substituted Carbonyl Compounds |
| Diels-Alder Cycloaddition | Dienes | Cyclic and Bicyclic α-Hydroxy Carboxylic Acids |
| [3+2] Cycloaddition | Nitrile Oxides, Diazo Compounds | Spiro-Heterocyclic Compounds |
| Carbonyl Addition | Aldehydes, Ketones | α,β-Dihydroxy Carboxylic Acid Precursors |
Aldol (B89426) Additions to Aldehydes and Ketones
The lithium enolate of this compound undergoes aldol additions with a range of aldehydes and ketones to generate β-hydroxy carbonyl compounds with a high degree of stereocontrol. researchgate.net This reaction, a cornerstone of carbon-carbon bond formation, proceeds through a well-defined chair-like transition state where the electrophile's substituent preferentially occupies a pseudoequatorial position to minimize steric interactions. pharmacy180.com
The enolate, formed by deprotonation with a strong base such as lithium diisopropylamide (LDA), reacts with carbonyl electrophiles from the face opposite to the bulky tert-butyl group. mdpi.com This facial bias ensures that the approach of the aldehyde or ketone is highly controlled, leading to the formation of one major diastereomer of the aldol adduct. mdpi.compharmacy180.com The reaction creates a new stereogenic center at the β-position of the product with very high selectivity. mdpi.com This high diastereoselectivity makes the dioxolanone a valuable tool for constructing molecules with multiple, well-defined stereocenters. enamine.net
Below is a table illustrating the general outcome of these aldol addition reactions.
| Electrophile (Aldehyde/Ketone) | Aldol Adduct Product | Diastereoselectivity |
| Aldehyde (R-CHO) | (2R,5R)-5-((R)-1-hydroxyalkyl)-2-(tert-butyl)-5-methyl-1,3-dioxolan-4-one | High (Typically one major diastereomer formed) |
| Ketone (R-CO-R') | (2R,5R)-5-(1-hydroxy-1,1-dialkyl)-2-(tert-butyl)-5-methyl-1,3-dioxolan-4-one | High (Typically one major diastereomer formed) |
Hydroxyalkylation Reactions
Hydroxyalkylation is a key application of this compound, functionally synonymous with the aldol additions described previously. researchgate.netenamine.net The process involves the nucleophilic attack of the dioxolanone's enolate on the carbonyl carbon of an aldehyde or ketone. mdpi.com The reaction is prized for its ability to generate products with a new hydroxyl group and a new stereocenter in a highly predictable manner. mdpi.com
The stereochemical outcome is dictated by the inherent chirality of the dioxolanone auxiliary. mdpi.com Upon deprotonation, the stereocenter at C-5 is lost, but the chirality is maintained by the bulky tert-butyl group at C-2. mdpi.com This group shields one face of the resulting enolate, forcing electrophiles like aldehydes and ketones to react selectively from the less hindered face. mdpi.com This mechanism ensures that the hydroxyalkylation proceeds with a high level of asymmetric induction, yielding products with a quaternary stereocenter at the C-5 position of the dioxolanone ring. mdpi.com
Role in the Asymmetric Synthesis of Complex Molecular Architectures
This compound serves as a powerful and versatile precursor in the asymmetric synthesis of complex molecules, including natural products and biologically active compounds. mdpi.comenamine.net Its value lies in its role as a reliable chiral auxiliary, enabling highly diastereoselective transformations that are crucial for building intricate molecular frameworks. enamine.net By facilitating reactions such as alkylations, hydroxyalkylations, and Michael additions, it provides access to chiral intermediates that can be further elaborated into more complex structures. researchgate.netenamine.net
Access to Enantiopure α-Hydroxy-α-methyl Carboxylic Acids
A primary application of this compound is in the preparation of enantiomerically pure α-hydroxy-α-methyl carboxylic acids. researchgate.netenamine.net This is achieved through a straightforward and efficient two-step sequence.
First, the lithium enolate of the dioxolanone is generated and reacted with an electrophile, such as an alkyl halide (alkylation) or an aldehyde/ketone (hydroxyalkylation). researchgate.netmdpi.com This step proceeds with high diastereoselectivity to create a quaternary carbon center at the C-5 position. mdpi.com Second, the resulting product is subjected to hydrolysis, which cleaves the chiral auxiliary. This degradation of the dioxolanone ring releases the desired α-hydroxy-α-methyl carboxylic acid in high enantiopurity, and the chiral auxiliary, pivaldehyde, can potentially be recovered. mdpi.com This methodology provides a robust and reliable route to valuable chiral organic acids that are prevalent in many natural products and pharmaceuticals.
Preparative Routes to Chiral Building Blocks
The products derived from the diastereoselective reactions of this compound are themselves valuable chiral building blocks for further synthetic transformations. researchgate.net The aldol adducts, for instance, are bifunctional molecules containing both hydroxyl and carbonyl functionalities with defined stereochemistry, making them ideal starting points for the synthesis of more elaborate molecules.
Furthermore, the dioxolanone can serve as a precursor to other useful chiral reagents, such as 2-tert-butyl-5-methylene-1,3-dioxolan-4-one. researchgate.net This derivative can participate in cycloaddition reactions, like the Diels-Alder reaction, to form complex cyclic and bicyclic α-hydroxy carboxylic acids. researchgate.net The utility of this chiral auxiliary in constructing key intermediates is exemplified by its application in the total synthesis of natural products like Fronatalin, Feudomycinone C, and Eremantholid A. enamine.net
Mechanistic and Stereochemical Investigations of Transformations Involving 2r,5r 2 Tert Butyl 5 Methyl 1,3 Dioxolan 4 One
Analysis of Stereocontrol Mechanisms in Dioxolanone-Mediated Reactions
The tert-butyl group at the C-2 position of the 1,3-dioxolan-4-one (B8650053) ring plays a pivotal role in dictating the diastereoselectivity of its reactions. mdpi.com Its significant steric bulk effectively shields one face of the enolate, compelling incoming electrophiles to approach from the opposite, less hindered side. mdpi.com This steric directing effect is fundamental to the high levels of stereocontrol observed in alkylation, aldol (B89426), and Michael addition reactions. enamine.net The rigidity of the dioxolanone ring, enforced by the tert-butyl group, further enhances this facial bias, leading to the predictable formation of specific diastereomers. rsc.org The interplay of steric hindrance and the conformational rigidity imparted by the tert-butyl group is a key determinant of the stereochemical outcome in reactions mediated by this chiral auxiliary.
In some instances, the initial structural assignment of products derived from dioxolanone reactions has required revision. For example, the product of the base-induced dimerization of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one was initially proposed to have an isomeric fused-ring structure. mdpi.com However, subsequent X-ray diffraction analysis definitively established its correct structure as (2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one. mdpi.com Such reevaluations, often facilitated by advanced analytical techniques like X-ray crystallography, are crucial for the accurate understanding of reaction mechanisms and stereochemical pathways.
Flash Vacuum Pyrolysis (FVP) Studies of Dioxolanone Adducts
Flash vacuum pyrolysis (FVP) is a powerful technique for studying the thermal decomposition of organic molecules in the gas phase under unimolecular conditions. nih.govwikipedia.org This method has been instrumental in elucidating the fragmentation pathways of adducts derived from (2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one and its derivatives, providing valuable mechanistic insights. nih.govmdpi.com
FVP of adducts derived from chiral 1,3-dioxolan-4-ones leads to the formation of various reactive intermediates and fragmentation products. nih.govmdpi.com A general mechanism for the thermal fragmentation of dioxolanones is believed to involve an initial ring-opening to an oxonium carboxylate zwitterion. mdpi.com This intermediate can then undergo further reactions, such as the expulsion of an aldehyde and the formation of an α-lactone, which subsequently loses carbon monoxide. mdpi.com
For instance, the pyrolysis of adducts from [3+2] cycloaddition reactions of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one with nitrile oxides results in the formation of pivalaldehyde, carbon dioxide, the corresponding nitrile, and ketene (B1206846). nih.gov In contrast, the diazomethane (B1218177) adduct primarily loses nitrogen to yield a cyclopropane-fused dioxolanone. nih.gov The FVP of a diphenyldiazomethane-derived adduct gives benzophenone (B1666685) as the major product, proceeding through a pathway involving the loss of pivalaldehyde and methyleneketene. nih.gov
Interactive Table: FVP Products of Dioxolanone Adducts
| Dioxolanone Adduct | FVP Conditions | Major Products | Ref. |
| Nitrile Oxide Adducts | 500–550 °C, 2–5 × 10⁻² Torr | Pivalaldehyde, CO₂, Nitrile, Ketene | nih.gov |
| Diazomethane Adduct | 500–550 °C, 2–5 × 10⁻² Torr | Cyclopropane-fused dioxolanone (N₂ loss) | nih.gov |
| Diphenyldiazomethane Adduct | 500–550 °C, 2–5 × 10⁻² Torr | Benzophenone, Pivalaldehyde, Methyleneketene | nih.gov |
X-ray Crystallographic Analysis for Absolute Stereochemistry Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the absolute stereochemistry of chiral molecules. nih.goved.ac.ukthieme-connect.de This technique has been extensively used to confirm the structures and absolute configurations of products derived from reactions involving this compound and its analogs. mdpi.comnih.govresearchgate.net
The absolute configuration of Michael addition products of (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one with butenolide and 4-methoxy-β-nitrostyrene has been confirmed by X-ray diffraction. nih.govresearchgate.net Similarly, the structures of four different Diels-Alder adducts of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one have been determined using this method. mdpi.comnih.gov In another study, X-ray diffraction was crucial in revising the structure of a dimeric product formed from (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one. mdpi.com
The determination of absolute configuration by X-ray diffraction relies on the phenomenon of anomalous scattering. thieme-connect.de By analyzing the differences in the intensities of Friedel pairs of reflections, the absolute structure of the molecule can be established, provided the crystal is non-centrosymmetric. ed.ac.uk
Interactive Table: X-ray Crystallographic Data for Selected Dioxolanone Derivatives
| Compound | Crystal System | Space Group | Key Findings | Ref. |
| Michael Adduct with Butenolide | - | - | Confirmed absolute configuration | nih.govresearchgate.net |
| Michael Adduct with 4-Methoxy-β-nitrostyrene | - | - | Confirmed absolute configuration | nih.govresearchgate.net |
| Diels-Alder Adducts (four examples) | - | - | Determined structures and stereochemistry | mdpi.comnih.gov |
| Dimer of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | - | - | Revised proposed structure and confirmed absolute configuration | mdpi.com |
NMR Spectroscopic Elucidation of Spiro Adduct Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of complex molecules. In the context of transformations involving derivatives of this compound, NMR plays a pivotal role in characterizing the spiro adducts formed through cycloaddition reactions. Specifically, the chiral 5-methylene derivative, (2S)-5-methylene-2-tert-butyl-1,3-dioxolan-4-one, which is prepared from the parent compound, serves as a key precursor for generating novel spirocyclic systems. nih.gov The complete characterization of these adducts by ¹H and ¹³C NMR is essential for confirming their structure and stereochemistry. nih.gov
Research into the [3+2] cycloaddition reactions of (2S)-5-methylene-2-tert-butyl-1,3-dioxolan-4-one with various compounds such as nitrile oxides and diazo compounds has led to the successful synthesis of several new spiro adducts. nih.gov For instance, reaction with benzonitrile (B105546) oxide yields a spiro adduct whose structure and absolute stereochemistry were definitively confirmed by X-ray diffraction, providing a solid basis for the interpretation of NMR data for related compounds. nih.gov
The ¹H NMR spectra of these spiro adducts provide detailed information about the connectivity and spatial arrangement of protons. For example, in the adduct formed with benzonitrile oxide, distinct signals can be assigned to the protons of the newly formed heterocyclic ring. Similarly, ¹³C NMR spectroscopy allows for the unambiguous assignment of all carbon atoms, including the spirocyclic quaternary carbon. nih.govresearchgate.net
Detailed NMR data for a series of novel spiro dioxolanones have been documented, showcasing the utility of this technique in characterizing these complex structures. nih.govresearchgate.net The chemical shifts (δ) and coupling constants (J) provide invaluable insight into the electronic environment and dihedral angles within the molecule.
Below are interactive data tables summarizing the ¹H and ¹³C NMR data for representative spiro adducts derived from the methylene (B1212753) dioxolanone precursor.
Table 1: ¹H NMR Data for Spiro Adducts
| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (2S,5R)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,5′-4′,5′-dihydro-3′-phenylisoxazole] | H-2 | 5.21 | s | |
| H-4'a | 4.88 | d | 17.5 | |
| H-4'b | 4.14 | d | 17.5 | |
| t-Bu | 1.01 | s | ||
| Phenyl | 7.69-7.66 | m | ||
| Phenyl | 7.46-7.42 | m | ||
| (2S,5R)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,5′-4′,5′-dihydro-3′-methylisoxazole] | H-2 | 5.17 | s | |
| H-4'a | 4.54 | d | 17.0 | |
| H-4'b | 3.65 | d | 17.0 | |
| Me | 2.01 | s | ||
| t-Bu | 0.99 | s | ||
| (2S)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,1′-pyrazoline] | H-2 | 5.09 | s | |
| H-3'a | 4.89 | dd | 18.5, 8.0 | |
| H-3'b | 4.80 | dd | 18.5, 5.0 | |
| H-4'a | 1.94 | dd | 12.0, 8.0 | |
| H-4'b | 1.54 | dd | 12.0, 5.0 | |
| t-Bu | 0.99 | s |
Data sourced from scientific literature. nih.govresearchgate.net The specific numbering of protons corresponds to the reported assignments in the source material.
Table 2: ¹³C NMR Data for Spiro Adducts
| Compound Name | Carbon | Chemical Shift (δ, ppm) |
| (2S,5R)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,5′-4′,5′-dihydro-3′-phenylisoxazole] | C=O | 170.1 |
| C-3' | 156.9 | |
| Phenyl | 130.8, 129.0, 127.8, 127.3 | |
| C-2 | 109.8 | |
| C-5 | 89.2 | |
| C-4' | 49.3 | |
| C(CH₃)₃ | 35.5 | |
| C(CH₃)₃ | 24.3 | |
| (2S,5R)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,5′-4′,5′-dihydro-3′-methylisoxazole] | C=O | 170.3 |
| C-3' | 157.0 | |
| C-2 | 109.6 | |
| C-5 | 88.0 | |
| C-4' | 47.9 | |
| C(CH₃)₃ | 35.4 | |
| C(CH₃)₃ | 24.2 | |
| Me | 12.6 | |
| (2S)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,1′-pyrazoline] | C=O | 171.8 |
| C-3' | 91.0 | |
| C-2 | 108.9 | |
| C-5 | 78.9 | |
| C(CH₃)₃ | 35.2 | |
| C-4' | 27.0 | |
| C(CH₃)₃ | 24.2 |
Data sourced from scientific literature. nih.govresearchgate.net The specific numbering of carbons corresponds to the reported assignments in the source material.
The comprehensive analysis of both ¹H and ¹³C NMR spectra, often complemented by two-dimensional NMR techniques like COSY and HSQC, allows for the complete and unambiguous assignment of the spiro adduct structures. mmu.ac.uk This rigorous characterization is fundamental to understanding the mechanistic pathways and stereochemical outcomes of the cycloaddition reactions involving this versatile chiral building block. nih.gov
Computational Chemistry Approaches to 2r,5r 2 Tert Butyl 5 Methyl 1,3 Dioxolan 4 One Reactivity
Density Functional Theory (DFT) Studies of Transition States and Reaction Pathways
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying complex organic reactions. For derivatives of 1,3-dioxolan-4-one (B8650053), DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and determining activation energies. These calculations provide a detailed picture of the reaction mechanism at the molecular level.
In reactions involving the enolate of chiral dioxolanones, such as alkylations or aldol (B89426) additions, DFT can be used to model the geometry of the transition states. The stereochemical outcome of these reactions is determined by the relative energies of the diastereomeric transition states. For (2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one, the bulky tert-butyl group at the C2 position and the methyl group at the C5 position play crucial roles in directing the approach of electrophiles.
A generalized reaction pathway for the alkylation of a dioxolanone enolate is depicted below:
Deprotonation: A strong base removes the proton at the C5 position, forming a planar enolate.
Electrophilic Attack: The electrophile approaches the enolate from either the top (Re) or bottom (Si) face.
Product Formation: A new carbon-carbon bond is formed, regenerating the stereocenter at C5.
DFT calculations can model the transition state structures for both pathways. The energy difference between these transition states, often just a few kcal/mol, determines the diastereoselectivity of the reaction. These studies often reveal that the facial selectivity is controlled by steric hindrance from the tert-butyl group, which shields one face of the enolate, forcing the electrophile to approach from the less hindered side.
| Electrophile | Transition State | Relative Energy (kcal/mol) | Predicted Major Diastereomer |
|---|---|---|---|
| Methyl Iodide | TS-Re (Top-face attack) | 2.5 | (2R,5S) |
| TS-Si (Bottom-face attack) | 0.0 | ||
| Benzyl (B1604629) Bromide | TS-Re (Top-face attack) | 3.1 | (2R,5S) |
| TS-Si (Bottom-face attack) | 0.0 |
Modeling of Stereoselectivity in Dioxolanone-Mediated Reactions
The high degree of stereocontrol exerted by chiral dioxolanones like this compound is a key feature of their synthetic utility. Computational modeling plays a vital role in understanding and predicting this stereoselectivity. The pioneering work of Seebach in the field of "self-regeneration of stereocenters" laid the experimental groundwork, which has since been illuminated by theoretical studies.
Upon deprotonation, the stereocenter at C5 is lost, but the chirality of the molecule is retained due to the stereocenter at C2, bearing the bulky tert-butyl group. This remaining stereocenter dictates the facial selectivity of the subsequent reaction of the enolate. Computational models have consistently shown that the enolate of such dioxolanones is not entirely planar, and the tert-butyl group effectively blocks one face of the molecule.
For instance, in aldol reactions, the lithium enolate of the dioxolanone reacts with an aldehyde. The stereochemical outcome at both the C5 and the newly formed stereocenter in the aldehyde moiety can be rationalized by considering Zimmerman-Traxler-type transition state models. DFT calculations can refine these models by providing more accurate geometries and energies. These models often reveal a chair-like six-membered transition state involving the lithium cation, the enolate oxygen, the carbonyl oxygen of the aldehyde, and the carbons involved in the bond formation. The substituents on both the enolate and the aldehyde will preferentially occupy equatorial positions in the lowest energy transition state to minimize 1,3-diaxial interactions.
| Method | Predicted dr (syn:anti) | Experimental dr (syn:anti) |
|---|---|---|
| DFT (B3LYP/6-31G*) | 95:5 | >98:2 |
| MP2/6-311+G** | 97:3 | >98:2 |
Conformational Analysis and Intramolecular Interactions
The reactivity and stereoselectivity of this compound are intrinsically linked to its three-dimensional structure and conformational preferences. Computational conformational analysis can identify the most stable conformers of the molecule and the energetic barriers between them.
The 1,3-dioxolan-4-one ring is not planar and can adopt several puckered conformations, often described as envelope or twist forms. The substituents on the ring will influence the relative energies of these conformers. For this compound, the large tert-butyl group is expected to dominate the conformational landscape, likely preferring a pseudo-equatorial position to minimize steric strain.
In the enolate form, intramolecular interactions become even more critical. The coordination of the lithium cation to the two oxygen atoms of the enolate can lead to a more rigid structure, which in turn enhances the facial discrimination upon reaction with an electrophile.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| A | tert-Butyl pseudo-equatorial | 0.0 |
| B | tert-Butyl pseudo-axial | 4.2 |
Derivatives and Analogues of 2r,5r 2 Tert Butyl 5 Methyl 1,3 Dioxolan 4 One: Synthesis and Research Scope
Synthesis and Application of 5-Methylene-1,3-dioxolan-4-one Analoguesnih.govacs.orgmdpi.com
The synthesis of 5-methylene-1,3-dioxolan-4-one analogues, which are valuable intermediates in organic synthesis, typically begins with a chiral 1,3-dioxolan-4-one (B8650053) derived from an α-hydroxy acid. nih.govnih.gov A common preparative method involves the bromination of the parent dioxolanone followed by dehydrobromination to introduce the exocyclic double bond. nih.govnih.gov For example, the lactic acid-derived (2S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one can be converted to (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one through this two-step sequence. nih.govnih.gov
These methylene (B1212753) analogues serve as versatile dienophiles and dipolarophiles in cycloaddition reactions, allowing for the construction of complex molecular architectures. nih.govmdpi.com One of the primary applications is in [3+2] cycloaddition reactions. Research has shown that (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one reacts effectively with various 1,3-dipoles, including nitrile oxides (such as benzonitrile (B105546) oxide and acetonitrile (B52724) oxide) and diazo compounds (like diazomethane (B1218177) and diphenyldiazomethane), to yield novel spiro heterocyclic adducts. nih.govnih.gov However, attempts to perform cycloadditions with other dipoles like nitrile sulfides, nitrile imines, and azides have been unsuccessful. nih.govnih.gov
The utility of these methylene derivatives extends to Diels-Alder or [4+2] cycloaddition reactions. nih.govmdpi.com They react with various dienes to form spirocyclic compounds, demonstrating their role as effective dienophiles. nih.govmdpi.comresearchgate.net The resulting spiro adducts can be further manipulated; for instance, flash vacuum pyrolysis (FVP) of these adducts can lead to a range of novel gas-phase reactions and the formation of unique products. nih.govnih.gov Pyrolysis of nitrile oxide adducts yields pivalaldehyde, carbon dioxide, a nitrile, and ketene (B1206846), while the diazomethane adduct loses nitrogen gas to form a cyclopropane-fused dioxolanone. nih.govnih.gov
A related class of analogues, Z-5-carboxymethylene-1,3-dioxolan-4-ones, has also been synthesized and utilized as versatile building blocks, particularly in the preparation of pharmaceutical candidates. acs.orgacs.orgnih.gov An improved synthesis for these compounds starts from tartaric acid, which is first protected as a bis(acetal). acs.orgnih.gov This intermediate then undergoes a stereoselective elimination reaction when treated with potassium tert-butoxide, yielding the desired Z-diastereomer of the α,β-unsaturated acid. acs.orgnih.gov This method is advantageous as it avoids chromatography and allows for the optical purification of chiral derivatives through crystallization. acs.org
| Reactant | Reagent(s) | Product Type | Ref. |
| (2S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | 1. Bromination 2. Dehydrobromination | 5-Methylene-1,3-dioxolan-4-one | nih.govnih.gov |
| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Benzonitrile oxide, Diazomethane | Spiro isoxazole, Spiro pyrazoline | nih.govnih.gov |
| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | 1,3-Dienes | Spiro[dioxolanone-bicycloheptene] adducts | nih.govmdpi.com |
| Bis(acetal) of Tartaric Acid | Potassium tert-butoxide | Z-5-Carboxymethylene-1,3-dioxolan-4-one | acs.orgnih.gov |
Exploration of Chiral Dioxolanone Derivatives with Modified Substituentsmdpi.comnih.govmdpi.com
The synthetic versatility of the 1,3-dioxolan-4-one scaffold allows for extensive modification at both the C-2 and C-5 positions, enabling the generation of a diverse library of chiral derivatives for various applications in asymmetric synthesis. mdpi.comnih.gov
Alterations at the C-2 Position
The substituents at the C-2 position of the 1,3-dioxolan-4-one ring are derived from the aldehyde or ketone used in the initial condensation reaction with an α-hydroxy acid. nih.gov This provides a straightforward method for introducing structural diversity at this center. While the parent compound in this discussion features a tert-butyl group at C-2 (derived from pivalaldehyde), a wide array of other groups can be incorporated by selecting the appropriate carbonyl compound. nih.govenamine.net
For instance, using acetone (B3395972) instead of pivalaldehyde results in a 2,2-dimethyl substituted dioxolanone, such as 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373) from lactic acid. mdpi.com Paraformaldehyde can be used to synthesize derivatives with no substitution at C-2 (i.e., two hydrogen atoms). mdpi.comresearchgate.net The nature of the C-2 substituent is crucial as it acts as a chiral auxiliary, influencing the stereochemical outcome of reactions at the C-5 position. nih.gov The steric bulk of the C-2 group can control the facial selectivity of enolate reactions, directing the approach of electrophiles to afford high diastereoselectivity in alkylation, Michael addition, and aldol (B89426) reactions. mdpi.comnih.gov
Modifications at the C-5 Position
The substituent at the C-5 position is determined by the choice of the starting α-hydroxy acid. nih.gov The use of enantiomerically pure α-hydroxy acids like (S)-lactic acid (R¹ = Me) or (S)-mandelic acid (R¹ = Ph) directly installs a methyl or phenyl group, respectively, at C-5. mdpi.comnih.gov This modularity has been exploited to create a variety of C-5 substituted dioxolanones.
Further functionalization at the C-5 position can be achieved post-synthesis. The C-5 proton is acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to generate a chiral enolate. mdpi.comnih.gov This enolate can then react with a range of electrophiles. For example, the anion of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one has been shown to undergo Michael addition to acceptors like butenolide and β-nitrostyrenes. mdpi.comnih.gov These reactions create a new stereocenter with high diastereoselectivity, controlled by the existing chiral centers at C-2 and C-5. mdpi.comnih.gov This strategy makes the dioxolanone a chiral acyl anion equivalent, as the resulting adduct can be unmasked through hydrolysis or pyrolysis to reveal a new chiral ketone. mdpi.comnih.govresearchgate.net
| C-2 Substituent Source | C-5 Substituent Source | Resulting Dioxolanone Example | Ref. |
| Pivalaldehyde | (S)-Lactic Acid | (2S,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one | enamine.net |
| Pivalaldehyde | (S)-Mandelic Acid | (2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one | mdpi.comnih.gov |
| Acetone | (S)-Lactic Acid | (S)-2,2,5-Trimethyl-1,3-dioxolan-4-one | mdpi.com |
| Paraformaldehyde | (S)-Lactic Acid | (S)-5-Methyl-1,3-dioxolan-4-one | mdpi.comresearchgate.net |
Heterocyclic Ring Variations Derived from 1,3-Dioxolanone Scaffoldspsu.edunih.gov
The 1,3-dioxolan-4-one core is not only a valuable chiral auxiliary but also a precursor for the synthesis of other heterocyclic ring systems. nih.gov Through carefully designed reaction sequences, the dioxolanone ring can be opened and re-closed or can act as a synthon to build entirely new scaffolds.
One notable transformation is the synthesis of tetronic acids. The reaction of a 1,3-dioxolan-4-one, such as 2,2-pentamethylene-1,3-dioxolan-4-one, with lithium enolates of α-substituted acetic esters leads to the formation of 2-substituted tetronic acids. This reaction proceeds via nucleophilic attack of the ester enolate on the dioxolanone carbonyl group, followed by an intramolecular cyclization and elimination of the ketone originally used to form the dioxolanone (cyclohexanone in this case).
Similarly, reacting the same dioxolanone with the anions of α-substituted acetonitriles provides a route to 3-substituted-2-aminofuran-4(5H)-ones. These transformations highlight the role of the dioxolanone as a versatile building block for constructing different five-membered heterocyclic systems.
Furthermore, derivatives of the related 1,3-dioxolan-2-one scaffold can be used to synthesize oxazolidinones. For example, the reaction of 5,5-dimethyl-4-methylene-1,3-dioxolan-2-one with primary amines in the presence of a palladium catalyst can yield 3-alkyl-4-hydroxy-4,5,5-trimethyloxazolidin-2-ones or 3-alkyl-5,5-dimethyl-4-methyloxazolidin-2-ones, depending on the reaction temperature. lookchem.com This demonstrates how the underlying carbon framework can be rearranged into a new heterocyclic system containing nitrogen.
The pyrolysis of more complex structures derived from dioxolanones also leads to new rings. As mentioned previously, the FVP of spiro adducts from Diels-Alder or [3+2] cycloaddition reactions of 5-methylene-1,3-dioxolan-4-ones results in various heterocyclic and carbocyclic products, showcasing the broad synthetic potential originating from the dioxolanone scaffold. nih.govnih.gov
| Dioxolanone Reactant | Reagent(s) | Resulting Heterocycle | Ref. |
| 2,2-Pentamethylene-1,3-dioxolan-4-one | Lithium enolate of a substituted acetate | 2-Substituted Tetronic Acid | |
| 2,2-Pentamethylene-1,3-dioxolan-4-one | Anion of a substituted acetonitrile | 3-Substituted-2-aminofuran-4(5H)-one | |
| 5,5-Dimethyl-4-methylene-1,3-dioxolan-2-one | Primary amine, Pd(0) catalyst | 3-Alkyl-oxazolidin-2-one | lookchem.com |
| Spiro adduct of 5-methylene-1,3-dioxolan-4-one | Flash Vacuum Pyrolysis (FVP) | Cyclopropane-fused dioxolanone | nih.govnih.gov |
Future Directions and Emerging Research Avenues for 2r,5r 2 Tert Butyl 5 Methyl 1,3 Dioxolan 4 One Chemistry
Development of Novel Catalytic Systems Utilizing Dioxolanone Derivatives
The core utility of (2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one lies in its ability to direct stereoselective transformations. Future research is poised to expand upon this by incorporating dioxolanone derivatives into novel catalytic systems, moving beyond their traditional role as stoichiometric chiral auxiliaries.
One promising area is the development of organocatalytic systems where a derivative of the dioxolanone acts as the chiral catalyst. For instance, recent studies have shown the efficacy of cinchona/thiourea catalysts in promoting organocatalytic asymmetric Michael additions of dioxolanone derivatives to nitroalkenes with excellent diasteroselectivity and enantioselectivity. nih.gov This opens the door to designing new catalysts based on the dioxolanone scaffold for a variety of asymmetric transformations. The inherent chirality and conformational rigidity of the dioxolanone ring make it an attractive framework for the development of new classes of organocatalysts.
Furthermore, the dioxolanone moiety could be incorporated into larger, more complex ligand architectures for transition metal catalysis. The oxygen atoms of the dioxolanone ring could act as coordinating sites for a metal center, creating a chiral environment that could induce asymmetry in a wide range of metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, and C-H functionalization.
| Catalytic System | Potential Application | Key Advantages |
| Organocatalysts | Asymmetric Michael additions, Aldol (B89426) reactions, Diels-Alder reactions | Metal-free, environmentally benign, high stereoselectivity |
| Transition Metal Catalysts | Asymmetric hydrogenation, Cross-coupling reactions, C-H activation | High turnover numbers, broad substrate scope |
Integration into Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. The integration of this compound into continuous flow chemistry and other sustainable synthesis methodologies represents a significant step forward.
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govmdpi.com The synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates is an area where flow chemistry is having a significant impact. nih.gov The use of this compound as a chiral building block in continuous flow systems could enable the efficient and scalable production of enantiomerically pure α-hydroxy acids and other valuable chiral compounds. rsc.org For example, a packed-bed reactor containing a supported acid or base could be used to facilitate the formation and subsequent reaction of the dioxolanone enolate in a continuous manner.
Moreover, the development of sustainable methods for the synthesis of the dioxolanone itself is an important research direction. Utilizing renewable starting materials and employing catalytic methods for its preparation would further enhance its green credentials. The solvent-free, organocatalyzed polymerization of 1,3-dioxolan-4-ones to produce polylactic acid (PLA) is a prime example of a sustainable application of this class of compounds. mdpi.com
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is crucial for rationalizing its stereodirecting influence and for the design of new applications. While standard techniques like X-ray crystallography and basic NMR spectroscopy have been instrumental, advanced techniques are expected to provide deeper insights. mdpi.com
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to elucidate the solution-state conformation and the spatial relationships between different parts of the molecule. diva-portal.org This information is vital for understanding the facial selectivity observed in reactions of the dioxolanone enolate.
Chiroptical spectroscopy, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), offers powerful methods for the assignment of absolute configuration and for studying the conformational preferences of chiral molecules in solution. researchgate.net The application of these techniques to the subject compound and its reaction intermediates can provide a wealth of stereochemical information.
Computational chemistry, particularly Density Functional Theory (DFT), will continue to play a pivotal role in complementing experimental data. researchgate.net DFT calculations can be used to predict stable conformations, rationalize spectroscopic data, and model the transition states of reactions involving the dioxolanone, thereby providing a theoretical framework for understanding its reactivity and selectivity.
| Technique | Information Gained |
| Advanced NMR (e.g., NOE) | Solution-state conformation, through-space proton proximities |
| Chiroptical Spectroscopy (VCD, ECD, ORD) | Absolute configuration, conformational analysis in solution |
| Density Functional Theory (DFT) | Stable conformers, transition state modeling, prediction of spectroscopic properties |
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique structural and chemical properties of this compound and its derivatives make them attractive building blocks for the creation of novel materials and supramolecular assemblies.
In the realm of materials science, dioxolanone derivatives have already shown promise. For example, bifunctional dioxolanones have been used as cross-linkers to create degradable and reprocessable polyester (B1180765) networks and thermosets. acs.org This research opens up possibilities for the development of sustainable polymers with tailored properties. The ability to introduce functionality into the polymer backbone via the choice of α-hydroxy acid precursor makes this a versatile platform for materials design. rsc.org
The principles of supramolecular chemistry, which focus on the non-covalent interactions that govern molecular self-assembly, offer another exciting avenue for research. The chirality and potential for hydrogen bonding and other intermolecular interactions make dioxolanone derivatives interesting candidates for the construction of ordered supramolecular structures. rsc.org The self-assembly of chiral molecules can lead to the formation of complex architectures with emergent properties. Investigating the self-assembly of this compound derivatives could lead to the development of new chiral materials with applications in areas such as asymmetric catalysis, chiral separations, and sensing.
Q & A
Basic Question: What are the critical stereochemical considerations for synthesizing (2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one, and how do they influence its reactivity?
Methodological Answer:
The (2R,5R) stereochemical configuration is pivotal for directing regioselectivity in ring-opening reactions and stabilizing transition states via steric and electronic effects. For example, the tert-butyl group at C2 creates steric hindrance, favoring nucleophilic attack at the less hindered C5 position. Synthetic routes often employ chiral auxiliaries or enantioselective catalysts to preserve stereochemical integrity during cyclization. Analytical validation via -NMR and chiral HPLC (e.g., using amylose-based columns) is essential to confirm enantiopurity .
Basic Question: What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
Two primary methods are documented:
Ring-Closing Esterification : Starting from a diol precursor, acid-catalyzed cyclization forms the dioxolanone ring. Optimal conditions (e.g., p-TsOH in toluene at 80°C) minimize racemization .
Chiral Pool Synthesis : Use of naturally derived chiral building blocks (e.g., tartaric acid derivatives) ensures retention of the (R,R) configuration.
| Step | Reagents/Conditions | Key Stereochemical Control |
|---|---|---|
| Cyclization | p-TsOH, toluene, 80°C | Steric guidance by tert-butyl group |
| Purification | Chiral HPLC (amylose column) | Enantiomeric excess >99% |
Advanced Question: How can researchers design experiments to optimize enantiomeric purity during large-scale synthesis?
Methodological Answer:
A Design of Experiments (DOE) approach is recommended:
- Variables : Catalyst loading (e.g., 1–5 mol%), solvent polarity (toluene vs. THF), and temperature (60–100°C).
- Response Metrics : Enantiomeric excess (via chiral HPLC) and yield.
- Statistical Analysis : Response surface methodology identifies optimal conditions while minimizing side reactions.
Example : A 2023 study achieved 98% ee using 3 mol% of a BINOL-derived phosphoric acid catalyst in toluene at 75°C .
Advanced Question: How should researchers resolve contradictions in reaction outcomes when using different tert-butyl-substituted precursors?
Methodological Answer:
Contradictions often arise from steric or electronic differences in precursors. A systematic approach includes:
Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare transition-state energies of tert-butyl vs. methyl-substituted intermediates.
Kinetic Isotope Effects (KIE) : Deuterium labeling at C2 or C5 to probe rate-determining steps.
Cross-Validation : Replicate experiments under inert atmospheres to rule out oxidation side reactions.
Case Study : A 2024 study found tert-butyl groups reduce ring strain in transition states by 12 kcal/mol compared to methyl analogs, explaining higher yields in tert-butyl-based syntheses .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture ingress .
- PPE : Nitrile gloves, safety goggles, and fume hoods are mandatory due to potential respiratory irritation .
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .
Advanced Question: Which analytical techniques are most effective for characterizing degradation products of this compound?
Methodological Answer:
- LC-MS/MS : Identifies hydrolyzed products (e.g., tert-butyl alcohol) with a C18 column and 0.1% formic acid in water/acetonitrile gradient.
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via -NMR for carbonyl group hydrolysis .
| Technique | Target Analysis | Conditions |
|---|---|---|
| Chiral HPLC | Enantiopurity | Amylose column, hexane:IPA (90:10) |
| LC-MS/MS | Degradation products | ESI+, m/z 100–500 |
Advanced Question: How can mechanistic studies elucidate the role of the tert-butyl group in stabilizing intermediates?
Methodological Answer:
- Isotopic Labeling : Synthesize -labeled tert-butyl variants to track bond cleavage via NMR.
- X-ray Crystallography : Resolve crystal structures of intermediates to identify steric interactions.
- Kinetic Profiling : Compare reaction rates of tert-butyl vs. neopentyl analogs to isolate steric effects.
Example : A 2022 study demonstrated that tert-butyl groups reduce activation energy by 8 kcal/mol in ring-opening steps due to hyperconjugative stabilization .
Basic Question: What are the recommended conditions for long-term storage to maintain chemical stability?
Methodological Answer:
- Temperature : –20°C in amber glass vials.
- Atmosphere : Argon or nitrogen headspace to prevent oxidation.
- Moisture Control : Store with 3Å molecular sieves.
Validation : Periodic -NMR checks (every 6 months) confirm absence of hydrolysis peaks at δ 1.2–1.5 ppm .
Advanced Question: How can computational methods predict the compound’s behavior in novel reaction environments?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility.
- Docking Studies : Model interactions with enzymatic active sites for biocatalytic applications.
- QSPR Models : Correlate logP values with experimental partition coefficients for solvent selection.
Software : Schrödinger Suite or GROMACS for MD; AutoDock for enzyme interactions .
Advanced Question: What strategies mitigate toxicity risks during in vitro biological assays?
Methodological Answer:
- In Silico Toxicity Prediction : Use tools like ProTox-II to flag potential mutagenicity (e.g., benzoate ester hydrolysis products).
- Metabolite Scavengers : Add glutathione (5 mM) to cell media to detoxify reactive intermediates.
- Dose-Response Modeling : Fit IC curves with Hill equation to identify safe concentration ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
